2-Bromo-4-fluorobenzoyl chloride
Description
Significance as a Halogenated Aromatic Acyl Chloride Building Block in Complex Chemical Synthesis
Halogenated aromatic acyl chlorides are a class of organic compounds that play a pivotal role as intermediates in the synthesis of a multitude of complex molecules. ncert.nic.in The presence of halogen atoms and an acyl chloride group imparts distinct reactivity to these molecules, making them highly valuable in constructing intricate molecular architectures. ncert.nic.in 2-Bromo-4-fluorobenzoyl chloride stands out within this class due to the specific placement of its halogen substituents. The bromine and fluorine atoms have electron-withdrawing effects that enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is a key factor in its utility as a building block.
The strategic positioning of the bromo and fluoro groups on the aromatic ring allows for selective functionalization. The acyl chloride group readily reacts with a variety of nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. Furthermore, the bromine atom can participate in various cross-coupling reactions, providing a handle for introducing additional complexity into the molecule. innospk.com This dual reactivity makes this compound a versatile tool for medicinal chemists and materials scientists.
Historical Context of Halogenated Benzoyl Chlorides in Synthetic Methodologies
The history of benzoyl chloride and its derivatives dates back to the early days of organic chemistry. wikipedia.org The development of methods to introduce halogen atoms onto the benzene (B151609) ring, a process known as halogenation, was a significant advancement. ncert.nic.in Early methods for producing benzoyl chloride involved the chlorination of benzyl (B1604629) alcohol or the reaction of benzotrichloride (B165768) with water or benzoic acid. wikipedia.orgsciencemadness.org
The introduction of halogenated benzoyl chlorides expanded the synthetic chemist's toolbox, enabling the creation of a wider range of substituted aromatic compounds. These compounds served as precursors for dyes, perfumes, pharmaceuticals, and resins. wikipedia.org Over time, more sophisticated methods for the regioselective synthesis of specific halogenated isomers, like this compound, were developed. These advancements were driven by the increasing demand for precisely substituted building blocks in the synthesis of complex target molecules with specific biological or material properties.
Chemical Properties and Synthesis of this compound
A comprehensive understanding of the chemical properties and synthesis of this compound is fundamental to its effective application in organic synthesis.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrClFO |
| Molecular Weight | 237.45 g/mol |
| CAS Number | 95383-36-1 |
| Appearance | White to light yellow liquid or crystalline mass |
| Melting Point | 24-24.5 °C |
| Boiling Point | 236.9°C at 760 mmHg |
| Density | 1.742 g/cm³ |
Note: Some properties are for the structurally similar isomer 4-Bromo-2-fluorobenzoyl chloride. chembk.com
Detailed Synthesis and Purification Methods
The primary method for synthesizing this compound involves the reaction of 2-bromo-4-fluorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is commonly employed for this transformation. The reaction is typically carried out under reflux conditions, where thionyl chloride serves as both the chlorinating agent and a dehydrating agent, facilitating the conversion of the carboxylic acid's hydroxyl group to a chlorine atom.
Industrial-scale production necessitates precise control over reaction parameters such as temperature and stirring to maximize yield and purity. Purification of the resulting this compound is often achieved through distillation under reduced pressure. The purity of the final product is typically assessed using analytical techniques like gas chromatography (GC) and mass spectrometry (MS).
Spectroscopic Data and Structural Analysis
The structure of this compound can be confirmed through various spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would show signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the adjacent bromo and fluoro substituents.
¹³C NMR spectroscopy would reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon and the carbons attached to the halogens.
¹⁹F NMR spectroscopy provides a characteristic signal for the fluorine atom.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group, typically in the range of 1750-1800 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its structure. uni.lu
Applications of this compound in Organic Synthesis
The unique combination of reactive sites in this compound makes it a valuable reagent in various areas of organic synthesis, particularly in the creation of biologically active molecules and advanced materials.
Role in the Synthesis of Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its electrophilic nature allows for facile reaction with nucleophiles, particularly amines, to form amide bonds which are prevalent in many drug structures. For instance, it is a crucial building block in the synthesis of certain kinase inhibitors and other therapeutic agents. The presence of the bromo and fluoro substituents can also influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. nih.gov
Utility in the Development of Agrochemicals
In the field of agrochemicals, this compound serves as a precursor for the synthesis of novel pesticides and herbicides. The resulting benzoyl-containing structures can exhibit potent biological activity against various pests and weeds. For example, it is a key intermediate in the production of the broad-spectrum fungicide Bixafen. google.com The specific halogenation pattern of the aromatic ring is often crucial for the efficacy and selectivity of the final agrochemical product.
Application in Materials Science for Polymer Synthesis
The reactivity of this compound also extends to the realm of materials science. It can be utilized in the synthesis of high-performance polymers. For example, it can be used in the preparation of poly(aryl ether ketone)s (PAEKs), a class of engineering plastics known for their excellent thermal and chemical stability. chemicalbook.com The incorporation of the bromo and fluoro groups can modify the properties of the resulting polymers, such as their solubility, thermal behavior, and flame retardancy.
Chemical Reactions and Mechanisms Involving this compound
The synthetic utility of this compound stems from its participation in a variety of chemical reactions, each with its own distinct mechanism.
Acylation Reactions with Nucleophiles
As a typical acyl chloride, this compound readily undergoes acylation reactions with a wide range of nucleophiles. libretexts.org
With Amines: The reaction with primary or secondary amines yields the corresponding N-substituted 2-bromo-4-fluorobenzamides. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon, followed by the elimination of a chloride ion. sciencemadness.org
With Alcohols: In the presence of a base, it reacts with alcohols to form 2-bromo-4-fluorobenzoate esters. The base is typically required to deprotonate the alcohol, increasing its nucleophilicity.
With Water: Hydrolysis of this compound with water leads to the formation of 2-bromo-4-fluorobenzoic acid and hydrochloric acid. wikipedia.org This reaction underscores the compound's moisture sensitivity.
Friedel-Crafts Acylation of Aromatic Compounds
This compound can be employed as an acylating agent in Friedel-Crafts reactions to introduce the 2-bromo-4-fluorobenzoyl group onto another aromatic ring. libretexts.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). libretexts.org The Lewis acid activates the acyl chloride by coordinating to the chlorine atom, generating a highly electrophilic acylium ion. masterorganicchemistry.com This electrophile then attacks the electron-rich aromatic substrate, leading to the formation of a new carbon-carbon bond and the corresponding ketone. scribd.com
Cross-Coupling Reactions at the Bromine Position
The bromine atom on the aromatic ring of this compound provides a site for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: In the presence of a palladium catalyst and a base, the bromine atom can be coupled with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. cuny.edu This reaction is highly versatile and tolerates a wide range of functional groups.
Heck Coupling: The bromine atom can also participate in Heck coupling reactions with alkenes, catalyzed by a palladium complex, to form substituted alkenes.
Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Stille coupling (with organotin reagents) and Sonogashira coupling (with terminal alkynes), can also be employed to further functionalize the molecule at the bromine position. The ability to perform these reactions orthogonally to the acylation chemistry at the carbonyl group makes this compound a particularly powerful and versatile building block in modern organic synthesis. beilstein-journals.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZRUTPBQMAWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382598 | |
| Record name | 2-bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95383-36-1 | |
| Record name | 2-Bromo-4-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95383-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for 2 Bromo 4 Fluorobenzoyl Chloride
Established Synthetic Pathways to 2-Bromo-4-fluorobenzoyl Chloride
The most common and well-established method for synthesizing this compound involves the chemical modification of a related carboxylic acid.
Conversion of 4-Bromo-2-fluorobenzoic Acid via Acyl Chlorination
The primary route to this compound is through the acyl chlorination of 4-bromo-2-fluorobenzoic acid. This process is a cornerstone of organic synthesis, allowing for the transformation of a relatively stable carboxylic acid into a more reactive acyl chloride, which can then participate in a wider range of chemical reactions.
The conversion of a carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) proceeds through a series of well-defined steps. youtube.comchemistrysteps.comlibretexts.orglibretexts.org The reaction begins with a nucleophilic attack by the oxygen of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. youtube.com This initial step can also be initiated by the carbonyl oxygen, which is a stronger Lewis base due to resonance stabilization of the resulting intermediate. chemistrysteps.com
Following the initial attack, a chloride ion is expelled from the thionyl chloride molecule. youtube.comlibretexts.orglibretexts.org The resulting intermediate is a highly reactive chlorosulfite group. libretexts.orglibretexts.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid derivative. youtube.comlibretexts.orglibretexts.org This leads to the formation of the final acyl chloride product and the release of sulfur dioxide (SO₂) gas and hydrochloric acid (HCl) as byproducts. youtube.com
Thionyl chloride is a widely used reagent for this transformation due to its effectiveness and the fact that its byproducts are gases, which are easily removed from the reaction mixture. youtube.com An excess of thionyl chloride is often used to drive the reaction to completion. The reaction can be carried out neat (without a solvent) or with an inert solvent such as dichloromethane (B109758). commonorganicchemistry.com
Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another common reagent for converting carboxylic acids to acyl chlorides. commonorganicchemistry.com Other chlorinating agents include phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). chemistrysteps.com In some specialized industrial processes, a composite catalyst of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) has been used to improve the efficiency of similar hydrolysis reactions. google.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically controlled include temperature, reaction time, and the choice of solvent. The reaction is often performed under reflux conditions, typically around 70–80 °C, to ensure the reaction proceeds at a reasonable rate without causing decomposition of the product.
The progress of the reaction is often monitored using techniques like gas chromatography (GC) or mass spectrometry (MS) to determine when the starting material has been fully consumed. After the reaction is complete, the excess thionyl chloride and byproducts are removed under reduced pressure. The final product is then purified, typically by distillation or recrystallization, to achieve the desired level of purity.
The following table summarizes typical reaction conditions for the synthesis of this compound from 4-bromo-2-fluorobenzoic acid:
| Parameter | Typical Conditions | Notes |
| Starting Material | 4-Bromo-2-fluorobenzoic acid | Purity of the starting material can affect the final yield and purity. |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Often used in excess to ensure complete reaction. |
| Temperature | Reflux (approx. 70-80 °C) | Controlled to prevent side reactions and decomposition. |
| Reaction Time | Several hours | Monitored by GC or MS to determine completion. |
| Solvent | Neat or inert solvent (e.g., dichloromethane) | The choice of solvent can influence the reaction rate. commonorganicchemistry.com |
| Work-up | Removal of excess reagents and byproducts | Typically done under reduced pressure. |
| Purification | Distillation or recrystallization | To isolate the pure acyl chloride. |
Industrial Scale Synthesis Considerations and Process Control
On an industrial scale, the synthesis of this compound requires careful process control to ensure safety, efficiency, and consistent product quality. Large-scale production often utilizes controlled reactors equipped with precise temperature and stirring control to maximize yield and purity. Continuous flow reactors may also be employed to enhance safety and scalability.
Rigorous monitoring of the reaction using analytical techniques like gas chromatography and mass spectrometry is essential for quality assurance. The purification of the final product on an industrial scale is typically achieved through distillation under reduced pressure to isolate the highly pure benzoyl chloride derivative.
Emerging Synthetic Approaches and Innovations
While the conversion of 4-bromo-2-fluorobenzoic acid remains the dominant synthetic route, research into alternative and more efficient methods is ongoing. These emerging approaches aim to improve upon the established pathways by offering milder reaction conditions, higher yields, or a more environmentally friendly process. While specific novel syntheses for this compound are not extensively detailed in the provided search results, related innovative methods in organic synthesis suggest potential future directions. For instance, advancements in catalytic systems and the use of alternative activating agents could pave the way for new synthetic strategies for this important chemical intermediate.
Alternative Starting Materials and Precursor Design for this compound Analogs
The traditional synthesis of this compound typically involves the chlorination of 4-bromo-2-fluorobenzoic acid. However, research into related structures has revealed alternative starting points and precursor designs that offer strategic advantages.
One alternative approach involves starting from different isomers or related molecules to synthesize analogs. For instance, the synthesis of 2-bromo-4-fluoroacetanilide, a related amide, begins with 4-fluoroaniline (B128567). google.com This raw material undergoes acetylation followed by bromination. google.com This multi-step process highlights how precursor design can be tailored to achieve specific substitution patterns on the aromatic ring. A significant challenge in direct bromination of 4-fluoroaniline is the formation of the 2,6-dibromo byproduct, which lowers the yield of the desired 2-bromo isomer. google.com Therefore, a common strategy is to first perform acetylation, which directs the subsequent bromination to the desired position before potential hydrolysis and conversion to the benzoyl chloride. google.com
Another innovative pathway focuses on the synthesis of the direct precursor, 4-bromo-2-fluorobenzoic acid, from alternative materials. A notable green chemistry approach utilizes 2-fluoro-4-bromotoluene as the starting material. chemicalbook.com This compound is oxidized to form the carboxylic acid, demonstrating a different retrosynthetic disconnection that can leverage more readily available or cost-effective raw materials. chemicalbook.com
The synthesis of other analogs, such as 4-fluorobenzoyl chloride, starts with p-fluorotoluene. google.com This precursor is first subjected to chlorination to produce 4-fluorotrichlorotoluene, which is then hydrolyzed to the final acyl chloride. google.com This route showcases how the choice of starting material dictates the necessary synthetic transformations.
| Starting Material | Target Analog/Precursor | Key Transformations | Reference |
| 4-Fluoroaniline | 2-Bromo-4-fluoroacetanilide | Acetylation, Bromination | google.com |
| 2-Fluoro-4-bromotoluene | 4-Bromo-2-fluorobenzoic acid | Catalytic Oxidation | chemicalbook.com |
| p-Fluorotoluene | 4-Fluorobenzoyl chloride | Chlorination, Hydrolysis | google.com |
Catalytic Systems in Synthesis of this compound
Catalysis is fundamental to enhancing the efficiency and selectivity of synthetic routes leading to this compound and its precursors. Various catalytic systems are employed depending on the specific chemical transformation.
In the standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), a catalytic amount of dimethylformamide (DMF) is often used. The DMF acts as a catalyst to accelerate the reaction, leading to high yields of the desired benzoyl chloride derivative.
For the synthesis of precursors, more complex catalytic systems are being developed. The oxidation of 2-fluoro-4-bromotoluene to 4-bromo-2-fluorobenzoic acid can be achieved using a catalyst system composed of cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O) and 2,2'-azobis(isobutyronitrile) (AIBN), with sodium bromide as a promoter. chemicalbook.com This reaction uses oxygen as the terminal oxidant, representing a green and efficient catalytic cycle. chemicalbook.com
In the synthesis of analogs like 4-fluorobenzoyl chloride from 4-fluorotrichlorotoluene, a composite catalyst system has been shown to be effective. The hydrolysis step is significantly improved by using a mixture of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) instead of a single catalyst. google.com This dual-catalyst system enhances the hydrolysis efficiency and yield. google.com
| Reaction Step | Catalytic System | Function | Reference |
| Carboxylic Acid Chlorination | Dimethylformamide (DMF) | Accelerates reaction with SOCl₂ | |
| Toluene Oxidation | Co(OAc)₂·4H₂O / AIBN / NaBr | Catalyzes oxidation with O₂ | chemicalbook.com |
| Trichlorotoluene Hydrolysis | Ferric chloride (FeCl₃) / Zinc chloride (ZnCl₂) | Improves hydrolysis rate and yield | google.com |
Green Chemistry Principles and Sustainable Synthesis Methodologies
The application of green chemistry principles is crucial for developing sustainable methods for synthesizing this compound. wjpmr.com The goal is to design processes that reduce or eliminate the use and generation of hazardous substances through waste prevention, atom economy, and the use of safer chemicals and reaction conditions. semanticscholar.orggcande.org
One of the core tenets of green chemistry is the use of safer solvents and auxiliaries. greenchemistry-toolkit.org Traditional syntheses of benzoyl chloride derivatives often employ polar aprotic solvents like dichloromethane (DCM). While effective, DCM is a chlorinated solvent with environmental and health concerns. Green chemistry encourages the move towards less toxic alternatives, such as ethanol, or designing processes that can be performed neat (without a solvent). greenchemistry-toolkit.orgresearchgate.net
The choice of reagents is equally important. A significant improvement in the synthesis of related bromo-fluoro compounds has been the replacement of hazardous liquid bromine. google.com A patented method for the bromination of an acetanilide (B955) precursor uses hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide. google.com This avoids handling highly corrosive and toxic elemental bromine, and the primary byproduct is water, aligning with green principles. google.comresearchgate.net Similarly, the use of oxygen from the air as the oxidant in the catalytic conversion of 2-fluoro-4-bromotoluene is a prime example of an eco-friendly reagent choice. chemicalbook.com
| Traditional Reagent/Solvent | Greener Alternative | Rationale | Reference |
| Dichloromethane (DCM) | Ethanol / Solvent-free | Reduced toxicity and environmental impact | greenchemistry-toolkit.org |
| Liquid Bromine (Br₂) | Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) | Avoids highly toxic/corrosive reagent; byproduct is water | google.com |
| Stoichiometric Oxidants | Oxygen (O₂) / Catalysis | High atom economy, readily available, environmentally benign | chemicalbook.com |
Process intensification, particularly through the use of continuous flow reactors, offers significant advantages for the synthesis of this compound and its precursors. wjpmr.com These systems can improve safety, scalability, and efficiency compared to traditional batch processing.
The green synthesis of 4-bromo-2-fluorobenzoic acid from 2-fluoro-4-bromotoluene has been successfully demonstrated in a continuous flow system. chemicalbook.com The reaction is performed at an elevated temperature (130 °C) and pressure (1.2 MPa) with a short residence time of 1.5 hours. chemicalbook.com This setup allows for precise control over reaction parameters, enhancing safety when working with oxygen at high temperatures and improving yield and product quality. chemicalbook.com The ability to operate at higher temperatures and pressures safely can dramatically shorten reaction times. The use of continuous flow technology is also noted as a method to improve the scalability of the final chlorination step to produce the benzoyl chloride on an industrial scale.
Reactivity Profiles and Mechanistic Studies of 2 Bromo 4 Fluorobenzoyl Chloride in Organic Transformations
Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety
The carbonyl chloride group in 2-bromo-4-fluorobenzoyl chloride is highly electrophilic, making it susceptible to attack by various nucleophiles. This reactivity is the basis for its widespread use in creating more complex molecules. The general mechanism for these reactions is a two-step addition-elimination process, typical for nucleophilic acyl substitutions. masterorganicchemistry.comlibretexts.org
The reaction of this compound with primary and secondary amines is a robust method for synthesizing amides. This reaction is fundamental in the creation of new pharmaceutical candidates and other biologically active compounds. luxembourg-bio.com The scope of this transformation is broad, accommodating a wide range of amines. However, sterically hindered amines may exhibit slower reaction rates. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. luxembourg-bio.com
Table 1: Examples of Amide Formation Reactions
| Amine | Product | Base |
|---|---|---|
| Aniline | N-(phenyl)-2-bromo-4-fluorobenzamide | Pyridine (B92270) |
| Diethylamine | N,N-diethyl-2-bromo-4-fluorobenzamide | Triethylamine |
This compound readily reacts with alcohols and thiols to form the corresponding esters and thioesters. libretexts.org These reactions are often catalyzed by a base. The esterification process is a common strategy in organic synthesis to introduce the 2-bromo-4-fluorobenzoyl moiety. chemguide.co.uklibretexts.org Thioesterification with thiols proceeds similarly, often at a faster rate due to the higher nucleophilicity of sulfur compared to oxygen.
Table 2: Esterification and Thioesterification Reactions
| Nucleophile | Product |
|---|---|
| Ethanol | Ethyl 2-bromo-4-fluorobenzoate |
| Phenol | Phenyl 2-bromo-4-fluorobenzoate |
In molecules with multiple nucleophilic sites, the acylation with this compound generally proceeds with high regioselectivity, favoring the most nucleophilic site. For instance, an amino group will typically react in preference to a hydroxyl group.
When chiral nucleophiles are used, the acylation reaction generally proceeds with retention of the existing stereochemistry, as the reaction center is the carbonyl carbon, not the chiral center of the nucleophile. This characteristic is valuable in the synthesis of enantiomerically pure compounds.
Electrophilic Aromatic Substitution and Related Reactions
While the acyl chloride is the most reactive site, the aromatic ring of this compound can also participate in chemical transformations.
This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 2-bromo-4-fluorobenzoyl group onto another aromatic ring. numberanalytics.com This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride. libretexts.orgmasterorganicchemistry.com The reaction is subject to the typical limitations of Friedel-Crafts acylations, such as being ineffective on strongly deactivated aromatic rings. libretexts.org
Table 3: Examples of Friedel-Crafts Acylation Products
| Aromatic Substrate | Major Product |
|---|---|
| Benzene (B151609) | (2-Bromo-4-fluorophenyl)(phenyl)methanone |
The bromine and fluorine atoms on the aromatic ring can be subjects of further chemical modification. The bromine atom, in particular, can be replaced through various transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of a wide variety of functional groups.
Halogen exchange, where one halogen is swapped for another, is also a possibility, although it often requires specific and sometimes harsh conditions. google.com For instance, converting the bromo-substituent to a fluoro-substituent is a challenging transformation. Functional group interconversions, such as the conversion of the bromine to a cyano or amino group, can also be achieved through various synthetic routes. organic-chemistry.orgcompoundchem.com
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Aromatic Halides
The structure of this compound features two distinct halogen substituents on the aromatic ring: a bromine atom and a fluorine atom. This arrangement allows for selective functionalization through transition metal-catalyzed cross-coupling reactions, which primarily target the more reactive carbon-bromine bond.
Palladium-Catalyzed C-C Coupling with Bromine Substituent
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F. Consequently, for this compound, the carbon-bromine bond is the overwhelmingly favored site for oxidative addition to a Pd(0) catalyst, leaving the C-F and C-Cl (in the acyl chloride) bonds intact. This chemoselectivity is crucial for the specific modification of the molecule at the C-2 position. Several key palladium-catalyzed reactions can be employed.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, such as a boronic acid or ester. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid (Ar-B(OH)₂) would selectively replace the bromine atom to form a biphenyl (B1667301) derivative. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comlibretexts.org Studies on similar substrates, like 2-bromo-4-chlorophenyl derivatives, have demonstrated the high regioselectivity of the Suzuki reaction at the bromine position. researchgate.net
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene. acs.orgwikipedia.org When reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium catalyst and a base, the coupling would occur at the C-Br bond. researchgate.net The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. masterorganicchemistry.com
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a dual catalyst system of palladium and copper(I). nih.govacs.org For this compound, the Sonogashira coupling provides a direct route to 2-alkynyl-4-fluorobenzoyl chloride derivatives. The reaction is highly selective for the aryl bromide over the aryl fluoride (B91410). researchgate.net The generally accepted mechanism involves a palladium cycle for the aryl halide and a copper cycle to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. acs.org The use of bulky, electron-rich phosphine (B1218219) ligands can enable these reactions to proceed even at room temperature for aryl bromides. libretexts.org
The following table summarizes typical conditions for these selective cross-coupling reactions on related aryl bromide substrates.
| Coupling Reaction | Coupling Partner | Typical Catalyst | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, NaOH | Toluene, Dioxane, Ethanol/Water |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ or Pd/C | K₂CO₃, Et₃N | DMF, Acetonitrile (B52724) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, HN(i-Pr)₂ | THF, Dioxane |
Potential for Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
While the bromine is the reactive site for palladium-catalyzed coupling, the fluorine atom is susceptible to a different class of reaction: nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.org
In this compound, the acyl chloride group (-COCl) is a powerful EWG. It deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Since the acyl chloride group is in the para position relative to the fluorine atom, it can effectively stabilize the negative charge that develops in the intermediate of the SNAr reaction through resonance.
The established mechanism for SNAr is a two-step addition-elimination process that proceeds through a high-energy carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The first step, the attack of the nucleophile to form this complex, is typically the rate-determining step. masterorganicchemistry.com
Interestingly, the reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in SN1/SN2 or palladium-catalyzed reactions. libretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex, thereby increasing the reaction rate. masterorganicchemistry.com The subsequent C-F bond cleavage is fast as it leads to the restoration of the aromatic system. Therefore, despite the strength of the C-F bond, fluorine is an excellent leaving group in activated systems. Given the strong activation by the para-acyl chloride group, this compound has significant potential to undergo SNAr at the C-4 position with strong nucleophiles like alkoxides, phenoxides, or amines, replacing the fluorine atom.
Advanced Mechanistic Investigations
The reactivity of this compound is governed by complex electronic and steric factors. Advanced mechanistic investigations, including kinetic analysis and computational chemistry, provide deeper insights into the precise pathways and transition states of its reactions.
Reaction Kinetics and Thermodynamic Analysis
Kinetic studies are essential for determining reaction mechanisms by identifying the rate-determining step and the influence of reactant concentrations.
For SNAr reactions , kinetic analyses on related nitrofluorobenzenes have shown that the rate-limiting step can be either the formation or the decomposition of the Meisenheimer intermediate, depending on the nucleophile and reaction conditions. For example, the Brønsted βnuc value, which relates the reaction rate to the basicity of the nucleophile, was found to be 0.91 for the reaction of 4-nitrofluorobenzene with phenoxides, suggesting that the decomposition of the intermediate is rate-limiting. hud.ac.uk In contrast, a βnuc of 0.36 for aminolysis suggests the same rate-limiting step but with less charge development in the transition state. hud.ac.uk
The following table presents representative kinetic data for reactions analogous to those that this compound would undergo.
| Reaction Type | Substrate System | Kinetic Finding | Reference |
|---|---|---|---|
| SNAr (Aminolysis) | 4-Nitrofluorobenzene + Amines | Brønsted βnuc = 0.36; Rate-limiting breakdown of Meisenheimer complex. | hud.ac.uk |
| SNAr (Phenolysis) | 4-Nitrofluorobenzene + Phenoxides | Brønsted βnuc = 0.91; Rate-limiting breakdown of Meisenheimer complex. | hud.ac.uk |
| Suzuki-Miyaura | Aryl Bromide + Boronic Acid | Zero-order in borane, first-order in aryl bromide. Rate-determining oxidative addition. | acs.org |
| Heck Reaction | Aryl Halide + Alkene | Activation barriers and relative exothermicities are crucial thermodynamic parameters. | mdpi.com |
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at a molecular level. It allows for the calculation of geometries and energies of reactants, transition states, and intermediates, providing a detailed energy profile of the reaction pathway.
For palladium-catalyzed cross-coupling reactions , DFT studies have been used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov For the Sonogashira reaction, DFT calculations have analyzed the different proposed mechanisms (carbopalladation vs. deprotonation) and have confirmed that the deprotonation route is more feasible. acs.org Studies on the Suzuki-Miyaura reaction have used DFT to investigate the structure of the transmetalation transition state, suggesting a pathway involving a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org These computational models help explain the role of ligands, bases, and solvents in the reaction's efficiency and selectivity. nih.gov
In the context of SNAr reactions , computational studies have investigated the stability of the Meisenheimer complex and the barriers for its formation and collapse. researchgate.net Recent computational and kinetic isotope effect studies have even provided evidence that some prototypical SNAr reactions may proceed through a concerted mechanism (CSNAr), avoiding a discrete Meisenheimer intermediate altogether, particularly with fluoride as the nucleophile. nih.govnih.gov DFT calculations can map the potential energy surface to distinguish between a stepwise pathway with a stable intermediate and a concerted pathway with a single transition state.
The table below summarizes insights gained from computational studies on relevant reaction types.
| Reaction Type | Computational Method | Key Insights from Studies on Model Systems |
|---|---|---|
| Sonogashira Coupling | DFT (B3LYP, B97D) | Oxidative addition is often the rate-determining step. Provides energy profiles for different mechanistic pathways (e.g., with/without copper). acs.orgnih.gov |
| Suzuki-Miyaura Coupling | DFT | Elucidates the nature of the catalytically active Pd(0) species (e.g., PdL vs. PdL₂). Models the transition state for transmetalation. chemrxiv.org |
| Heck Reaction | DFT | Investigates neutral vs. cationic pathways depending on the leaving group and ligands. Explains regioselectivity based on electronic and steric factors. libretexts.org |
| SNAr Reaction | DFT, ab initio MD | Calculates the stability of the Meisenheimer complex. Investigates the possibility of concerted (CSNAr) vs. stepwise mechanisms. researchgate.netnih.gov |
Applications of 2 Bromo 4 Fluorobenzoyl Chloride in the Synthesis of Advanced Chemical Structures
Role as a Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The electrophilic nature of the acyl chloride group, combined with the specific substitution pattern of the aromatic ring, makes 2-bromo-4-fluorobenzoyl chloride a critical starting material in the synthesis of a wide array of pharmaceutical compounds. Its ability to readily undergo nucleophilic acyl substitution reactions allows for the facile introduction of the 2-bromo-4-fluorobenzoyl moiety into various molecular scaffolds.
This compound is a key precursor in the synthesis of various heterocyclic compounds that form the core of many pharmaceutically active molecules.
Isoindolinones: General synthetic strategies for isoindolinones involve the reaction of 2-bromobenzoyl chlorides with α-aminoboronate salts, which proceeds via an intramolecular, copper-catalyzed sp3-sp2 coupling under mild conditions to afford the isoindolinone structure in good yields. organic-chemistry.org While specific examples detailing the use of this compound in this exact reaction are not prevalent, its structural similarity to other 2-bromobenzoyl chlorides suggests its high potential as a substrate for the synthesis of novel fluorine- and bromine-substituted isoindolinones. These compounds are of interest due to the diverse biological activities associated with the isoindolinone core, including anti-inflammatory and anticancer properties. nih.govnih.gov
Triazoles: A notable application of this compound is in the synthesis of substituted 1,2,4-triazoles. The synthesis commences with the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form 2-bromo-4-fluorobenzohydrazide (B2423551). prolekare.cz This hydrazide intermediate is then reacted with an isothiocyanate, such as ethyl isothiocyanate, to yield a thiosemicarbazide (B42300) derivative. prolekare.cz Subsequent intramolecular cyclization of the thiosemicarbazide in the presence of a base leads to the formation of a 5-(2-bromo-4-fluorophenyl)-4-alkyl-4H-1,2,4-triazole-3-thiol. prolekare.cz Triazole derivatives are known for a wide range of pharmacological activities, including antifungal, anti-inflammatory, and antimicrobial properties. prolekare.cznih.govnih.gov
Oxazinones: 2-Substituted-4H-3,1-benzoxazin-4-ones are another class of heterocyclic compounds that can be synthesized using benzoyl chloride derivatives. The reaction of anthranilic acid with benzoyl chloride in a suitable solvent like pyridine (B92270) can yield 2-phenyl-4H-3,1-benzoxazin-4-one in high yield. rsc.org This suggests that this compound could be employed in a similar manner to produce 2-(2-bromo-4-fluorophenyl)-4H-3,1-benzoxazin-4-ones. These compounds are valuable intermediates in medicinal chemistry.
As mentioned in the synthesis of triazoles, this compound is readily converted to 2-bromo-4-fluorobenzohydrazide by reacting it with hydrazine monohydrate in a solvent like dichloromethane (B109758) at low temperatures. prolekare.cz This hydrazide derivative serves as a crucial intermediate for the synthesis of various bioactive molecules. For instance, the reaction of 2-bromo-4-fluorobenzohydrazide with ethyl isothiocyanate yields 2-(2-bromo-4-fluorobenzoyl)-N-ethyl-hydrazine-1-carbothioamide, which can be cyclized to form biologically active triazole derivatives. prolekare.cz These triazoles have been investigated for their potential anti-inflammatory activity through in silico molecular docking studies with COX-1 and COX-2 enzymes. prolekare.cz
| Intermediate | Reagents | Product | Application |
| This compound | Hydrazine hydrate | 2-Bromo-4-fluorobenzohydrazide | Precursor for triazoles |
| 2-Bromo-4-fluorobenzohydrazide | Ethyl isothiocyanate | 2-(2-Bromo-4-fluorobenzoyl)-N-ethyl-hydrazine-1-carbothioamide | Intermediate for triazoles |
| 2-(2-Bromo-4-fluorobenzoyl)-N-ethyl-hydrazine-1-carbothioamide | Base (e.g., KOH) | 5-(2-Bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | Potential anti-inflammatory agent |
Table 1: Synthesis of Bioactive Triazole Derivatives from this compound
Enzalutamide (B1683756): this compound plays an indirect but crucial role in the synthesis of enzalutamide, an androgen receptor inhibitor used in the treatment of prostate cancer. google.com The synthesis of a key intermediate, 4-bromo-2-fluoro-N-methylbenzamide, starts from 4-bromo-2-fluorobenzoic acid. google.comchemicalbook.com This acid is first converted to its more reactive acyl chloride form, this compound, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. google.com The resulting this compound is then reacted with methylamine (B109427) to produce 4-bromo-2-fluoro-N-methylbenzamide, which is a pivotal building block in the subsequent steps of the enzalutamide synthesis. google.comaartipharmalabs.compharmaffiliates.com
Bexarotene (B63655): While a direct role of this compound in the synthesis of bexarotene is not established in the reviewed literature, the synthesis of various aromatic compounds and intermediates often involves the use of substituted benzoyl chlorides. Bexarotene is a retinoid analogue used for the treatment of cutaneous T-cell lymphoma. researchgate.net The synthesis of bexarotene and its impurities involves complex multi-step procedures, and the use of specific halogenated benzoyl chlorides as building blocks for constructing parts of the molecular structure is a common strategy in organic synthesis.
Contributions to Agrochemical and Specialty Chemical Synthesis
The application of this compound extends to the agrochemical industry, where it is used as an intermediate in the production of pesticides and herbicides. The incorporation of fluorine atoms into agrochemicals can enhance their biological activity, metabolic stability, and other physicochemical properties. ccspublishing.org.cn For instance, this compound can be used in the synthesis of fluorine-containing benzoyl arylureas, a class of compounds known for their insecticidal activity as chitin (B13524) synthesis inhibitors. researchgate.net The specific substitution pattern of this compound allows for the creation of new and more effective agrochemical products.
| Agrochemical Class | Example Application |
| Benzoyl arylureas | Insecticides (chitin synthesis inhibitors) |
| Specialty Herbicides | Modification of existing structures for enhanced selectivity |
Table 2: Agrochemical Applications of this compound
Application in Advanced Materials and Polymer Science
In the field of materials science, this compound is utilized in the creation of functionalized materials. Its reactivity allows for the incorporation of the 2-bromo-4-fluorobenzoyl group into polymer backbones or as side chains. This modification can impart specific properties to the polymers, such as altered thermal stability, flame retardancy, or optical and electronic characteristics. While detailed research findings on specific polymer applications of this compound are not extensively documented in the public domain, the general utility of halogenated benzoyl chlorides in polymer chemistry suggests its potential in developing advanced materials with tailored properties.
Analytical Characterization Methodologies for 2 Bromo 4 Fluorobenzoyl Chloride and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural elucidation of 2-bromo-4-fluorobenzoyl chloride, providing insights into its atomic composition, connectivity, and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the aromatic protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and benzoyl chloride functionalities. The aromatic protons typically appear in the range of δ 7.2–8.1 ppm. The coupling of these protons with the adjacent fluorine atom results in characteristic splitting patterns, with typical coupling constants (J) in the range of 8–10 Hz for ortho-coupling and smaller values for meta- and para-couplings. For instance, the proton at position 3 would be split by the fluorine at position 4, and the proton at position 5 would also show coupling to the fluorine. Further splitting may be observed due to meta-coupling between H-3 and H-5.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl chloride group is highly deshielded and resonates at a characteristic downfield shift, typically in the range of δ 168–170 ppm. The aromatic carbons exhibit signals between δ 115–135 ppm. The carbon atom bonded to the highly electronegative fluorine atom (C-4) experiences a significant downfield shift. The carbon attached to the bromine (C-2) is also deshielded, though to a lesser extent than C-4. The specific chemical shifts are sensitive to the solvent used for analysis.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for the characterization of fluorinated compounds. In this compound, a single resonance is expected for the fluorine atom. The chemical shift of the ¹⁹F signal provides information about its electronic environment. For related fluorinated aromatic compounds, the ¹⁹F chemical shifts are well-documented and can be used as a reference. For example, in 4-fluorobenzaldehyde, the fluorine signal appears at approximately -102.4 ppm. rsc.org The exact chemical shift for this compound would be influenced by the presence of the bromine and carbonyl chloride groups.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) |
| ¹H | 7.2 - 8.1 | Doublets and triplets due to H-F and H-H couplings (J ≈ 2-10 Hz) |
| ¹³C | Carbonyl: 168-170, Aromatic: 115-135 | Singlets, doublets due to C-F coupling |
| ¹⁹F | ~ -100 to -120 | Multiplet due to coupling with aromatic protons |
Note: The predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), this peak will appear as a characteristic cluster of isotopic peaks. The most abundant peak in the molecular ion cluster is expected around m/z 236. Common fragmentation patterns observed in the mass spectrum include the loss of the chlorine atom (a mass difference of 35 u) and the loss of the entire carbonyl chloride group (a mass difference of 63 u), leading to significant fragment ions at m/z 201 and 173, respectively.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent compound and its derivatives. For derivatives of this compound, such as amides or esters, HRMS can confirm the successful incorporation of the 2-bromo-4-fluorobenzoyl moiety by verifying the exact mass of the resulting molecule. For example, the protonated molecular ion [M+H]⁺ can be measured with high precision, confirming the molecular formula. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 236/238/240 | Isotopic pattern due to Br and Cl |
| [M-Cl]⁺ | 201/203 | Loss of chlorine atom |
| [M-COCl]⁺ | 173/175 | Loss of carbonyl chloride group |
| [M+H]⁺ | 237/239/241 | Protonated molecule (in HRMS) uni.lu |
| [M+Na]⁺ | 259/261/263 | Sodium adduct (in HRMS) uni.lu |
Note: The m/z values correspond to the major isotopes (⁷⁹Br, ³⁵Cl). The presence of other isotopes (⁸¹Br, ³⁷Cl) will result in additional peaks.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride, which typically appears in the range of 1750–1780 cm⁻¹. Other significant absorptions include those for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C-C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹), and the C-Br and C-F stretching vibrations, which are expected in the fingerprint region at lower wavenumbers. libretexts.org Specifically, the C-Br stretch is often observed around 550–650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π-π* transitions within the benzene (B151609) ring. The presence of substituents like bromine, fluorine, and the carbonyl chloride group can influence the position and intensity of these absorption maxima. While specific UV-Vis data for this compound is not widely reported, related compounds such as p-bromofluorobenzene show UV absorption maxima. nist.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment and real-time reaction monitoring.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For this compound, which has a reasonable boiling point, GC can be effectively used to determine its purity. avantorsciences.com A suitable capillary column, such as one with a DB-624 stationary phase, can be employed to separate the target compound from any volatile impurities. rsc.org The retention time of the compound under specific chromatographic conditions is a key identifier. The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative purity analysis. For instance, a purity of ≥98.5% as determined by GC has been reported for some commercial samples. avantorsciences.com
Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a two-dimensional analytical tool. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the positive identification of this compound and the characterization of any impurities present in the sample. researchgate.net GC-MS is particularly useful for monitoring the progress of the synthesis of this compound, for example, from the corresponding carboxylic acid, by tracking the disappearance of the starting material and the appearance of the product. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For the analysis of this compound and its derivatives, a reverse-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. carlroth.com A UV detector is commonly used for detection, as the aromatic ring of the compound absorbs UV light. HPLC is invaluable for assessing the purity of the final product and for monitoring the progress of reactions involving this compound, such as in the synthesis of amides or esters.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for the analysis of derivatives of this compound in complex matrices. chromatographyonline.com For instance, after reacting this compound with an amine to form an amide, LC-MS/MS can be used to separate the product from unreacted starting materials and byproducts. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to achieve very low detection limits, which is crucial for trace analysis. ajrconline.orgumb.edu
Table 3: Common Chromatographic Conditions for the Analysis of Benzoyl Chloride Derivatives
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method | Application |
| GC | Capillary (e.g., DB-624) | Inert gas (e.g., He, N₂) | Flame Ionization Detector (FID) | Purity Assessment |
| GC-MS | Capillary (e.g., DB-5ms) | Inert gas (e.g., He) | Mass Spectrometer (MS) | Impurity Identification, Reaction Monitoring |
| HPLC | Reverse-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV Detector | Purity Assessment, Quantification |
| LC-MS/MS | Reverse-phase (e.g., C18) | Acetonitrile/Water with additives | Tandem Mass Spectrometer (MS/MS) | Trace Analysis, Analysis in Complex Matrices |
Thin-Layer Chromatography (TLC) for Reaction Progression
Thin-Layer Chromatography (TLC) is a rapid, effective, and economical analytical technique extensively employed to monitor the progress of chemical reactions. nih.govuni.lu This method is particularly useful in syntheses involving this compound, for instance, in the formation of amide derivatives through its reaction with various amines. By providing a qualitative assessment of the reaction mixture's composition over time, chemists can determine the point of completion, identify the formation of byproducts, and optimize reaction conditions. uni.lursc.org
The general procedure for monitoring such a reaction involves spotting a TLC plate with three lanes: the starting material (this compound), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. nih.govuni.lu The plate is then developed in an appropriate solvent system, typically a mixture of a non-polar and a polar solvent, such as hexane (B92381) and ethyl acetate (B1210297). The choice of solvent system is crucial and is selected to achieve a retention factor (Rf) for the starting material of approximately 0.3 to 0.4, allowing for clear separation of the less polar starting material from the more polar product. nih.gov
As the reaction proceeds, aliquots are taken from the reaction mixture at regular intervals and spotted on the TLC plate. uni.lu The disappearance of the spot corresponding to this compound and the appearance and intensification of a new, typically lower Rf spot corresponding to the more polar amide product, indicates the progression of the reaction. rsc.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization of the spots is commonly achieved under UV light, as the aromatic rings of the compounds are UV-active. uni.lu
Table 1: Representative TLC Data for the Reaction of this compound with Aniline
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) |
| This compound (Starting Material) | 0.65 |
| N-phenyl-2-bromo-4-fluorobenzamide (Product) | 0.30 |
Note: The Rf values presented are representative for a typical amidation reaction and may vary depending on the specific reaction conditions and the purity of the materials used.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous determination of the molecular structure of novel derivatives of this compound, offering detailed insights into bond lengths, bond angles, and intermolecular interactions in the solid state.
While obtaining single crystals of this compound itself can be challenging due to its reactivity and low melting point, the structural analysis of its stable, crystalline derivatives is a common practice. The data obtained from such analyses are crucial for understanding the steric and electronic effects of the substituent groups on the benzoyl moiety.
For instance, the crystal structure of a derivative can confirm the regiochemistry of a reaction and reveal the conformation of the molecule. This information is vital in fields such as medicinal chemistry and materials science, where the precise three-dimensional structure of a molecule dictates its biological activity or material properties.
Although specific crystallographic data for derivatives of this compound are found within specialized databases, a representative example of the type of data obtained can be seen in the analysis of the closely related compound, benzoyl fluoride (B91410). nih.gov The study of such analogs provides a model for the expected structural features of this compound derivatives.
Table 2: Representative Crystallographic Data for Benzoyl Fluoride
| Parameter | Value |
| Chemical Formula | C7H5FO |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.8699 (3) |
| b (Å) | 10.3533 (5) |
| c (Å) | 9.6389 (5) |
| α (°) | 90 |
| β (°) | 99.308 (2) |
| γ (°) | 90 |
| Volume (Å3) | 578.55 (5) |
| Z | 4 |
Data obtained from the crystallographic study of benzoyl fluoride. nih.gov
The analysis of the crystal packing can also reveal non-covalent interactions, such as hydrogen bonds or halogen bonds, which can influence the physical properties of the solid, including its melting point and solubility.
Theoretical and Computational Chemistry Studies on 2 Bromo 4 Fluorobenzoyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-bromo-4-fluorobenzoyl chloride, DFT simulations are used to determine its optimal molecular geometry and electronic properties.
Studies on structurally analogous compounds provide a framework for understanding its key features. DFT calculations predict a planar benzene (B151609) ring. The electron-withdrawing nature of the bromine, fluorine, and acyl chloride groups significantly influences the molecule's geometry and electronic structure. The calculated dipole moment for this compound is approximately 3.5 D, indicating significant polarity due to the asymmetrical arrangement of the halogen substituents.
Key geometric parameters for this compound and related structures have been predicted using DFT. These calculations offer a precise picture of bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity.
| Bond | Predicted Length (Å) | Reference Compound/System |
|---|---|---|
| C-Br | ~1.89 | Structurally analogous aryl bromides |
| C-F | ~1.34 | Structurally analogous aryl fluorides |
| C=O | ~1.21 | Characteristic of acyl chlorides |
These computational methods are essential for exploring the structural characteristics of molecules where experimental data, such as from X-ray crystallography, may be limited.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govufla.br The energies and shapes of these orbitals for this compound determine its electrophilic and nucleophilic character.
The analysis of the HOMO and LUMO energy gap is particularly important. A smaller energy gap generally implies higher reactivity. For a related molecule, methyl 4-bromo-2-fluorobenzoate, the HOMO/LUMO energy gap was calculated to be 2.204 eV, indicating significant bioactivity. researchgate.net The LUMO is primarily localized on the carbonyl carbon of the acyl chloride group, making it the most electrophilic site and susceptible to nucleophilic attack. This is a characteristic feature of benzoyl chloride derivatives, which are potent acylating agents. The HOMO, conversely, is typically distributed over the electron-rich aromatic ring and the halogen atoms.
FMO theory explains why this compound readily participates in reactions such as acylation. A nucleophile's HOMO will interact with the LUMO at the carbonyl carbon, initiating the substitution of the chloride ion. cureffi.org This targeted reactivity makes the compound a valuable building block in organic synthesis.
| Orbital | Energy (eV) | Implication for Reactivity |
|---|---|---|
| HOMO | -6.509 | Region of electron donation (nucleophilic character) |
| LUMO | -4.305 | Region of electron acceptance (electrophilic character) |
| Energy Gap (ΔE) | 2.204 | Indicates high reactivity and bioactivity potential |
| Data derived from studies on methyl 4-bromo-2-fluorobenzoate. researchgate.netscispace.com |
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net
For this compound, an MEP map would show distinct regions of positive and negative potential.
Negative Potential (Red/Yellow): These electron-rich areas are concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine and bromine atoms. These sites are prone to interaction with electrophiles.
Positive Potential (Blue): This electron-deficient region is most prominent around the carbonyl carbon. This strong positive potential confirms the carbon's high electrophilicity and its susceptibility to attack by nucleophiles. The hydrogen atoms on the aromatic ring also exhibit a lesser degree of positive potential. researchgate.net
MEP analysis corroborates the predictions from FMO theory, visually highlighting the reactive centers of the molecule. researchgate.net The map clearly indicates that the primary site for nucleophilic acyl substitution is the carbonyl carbon, guiding the understanding of its reaction mechanisms. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the acyl chloride group relative to the benzene ring.
Studies on similar 2-halobenzoyl chlorides have shown that these molecules typically exist as two stable, non-planar conformers: anti and gauche. sintef.no
The anti conformer , where the C=O bond is oriented away from the ortho-halogen (bromine), is generally the lower energy and more stable form. sintef.no
The gauche conformer , where the C=O bond is closer to the ortho-halogen, is slightly higher in energy.
The increasing size of the ortho-halogen atom can lead to a greater deviation from planarity for both conformers. sintef.no DFT calculations are used to map the potential energy surface, which illustrates the energy changes associated with the rotation of the C-C bond connecting the carbonyl group to the ring. This mapping helps to identify the energy barriers between conformers and their relative populations at a given temperature.
In Silico Studies for Structure-Activity Relationship (SAR) Prediction in Medicinal Chemistry
In silico methods are crucial in modern drug discovery for predicting the biological activity of compounds based on their chemical structure, a practice known as Structure-Activity Relationship (SAR) analysis. nih.govresearchgate.net this compound serves as a key intermediate or scaffold in the synthesis of various biologically active molecules. Computational studies on its derivatives help in designing new compounds with enhanced potency and desired properties.
SAR studies on related series of compounds have shown that the presence and position of halogen atoms are critical for biological activity. For instance, in one series of inhibitors, a bromo-substituted derivative exhibited better inhibitory activity than corresponding methyl-substituted compounds. nih.gov The 2-bromo-4-fluoro substitution pattern on the phenyl ring is a common feature in molecules designed to interact with specific biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. nih.gov This method is used to understand the binding mechanism and to screen virtual libraries of compounds for potential drug candidates.
Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as inhibitors of various enzymes. For example, a series of 1,2,4-triazole (B32235) derivatives synthesized from a precursor related to 2-bromo-4-fluorobenzoic acid were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes associated with inflammation. csfarmacie.cz The docking results indicated that these compounds could effectively bind within the active site of COX-1, suggesting a potential anti-inflammatory effect by inhibiting the prostaglandin (B15479496) biosynthesis pathway. csfarmacie.cz Similarly, the related compound methyl 4-bromo-2-fluorobenzoate has been studied via docking with fungal proteins, showing hydrogen bond interactions that suggest its potential as an antifungal agent. researchgate.net
| Derivative Class | Biological Target | Key Finding | Reference |
|---|---|---|---|
| 1,2,4-Triazole derivatives | COX-1 and COX-2 | Compounds showed favorable binding affinity for COX-1, indicating potential anti-inflammatory activity. | csfarmacie.cz |
| Methyl 4-bromo-2-fluorobenzoate | Fungal Protein (4FPR) | Formation of two hydrogen bonds with the protein target, suggesting suitability as an antifungal drug candidate. | researchgate.net |
Future Perspectives and Research Frontiers for 2 Bromo 4 Fluorobenzoyl Chloride
Development of Novel Derivatization Reagents and Methodologies
The inherent reactivity of the acyl chloride group makes 2-bromo-4-fluorobenzoyl chloride an excellent starting point for developing novel derivatization reagents. Chemical derivatization is a critical technique in analytical chemistry, used to enhance the detectability and separation efficiency of target compounds in complex matrices. researchgate.net Future research is likely to focus on creating specialized reagents based on this scaffold for applications in chromatography and mass spectrometry.
The development could proceed in several directions:
Fluorogenic Reagents: By coupling the 2-bromo-4-fluorobenzoyl moiety with a fluorophore or a pro-fluorophore, new reagents could be designed for highly sensitive detection of amines, alcohols, and thiols. The specific substitution pattern may influence the spectral properties of the resulting derivatives.
Mass Spectrometry Tags: The presence of bromine and fluorine provides a distinct isotopic signature, which can be exploited for mass spectrometry-based quantification. Novel reagents can be developed to tag specific functional groups, allowing for clearer identification and multiplexed analysis of biomolecules.
Chiral Derivatizing Agents: By introducing a chiral auxiliary to the 2-bromo-4-fluorobenzoyl scaffold, new reagents for the resolution of racemic mixtures via HPLC or NMR spectroscopy could be synthesized.
Methodologies could be advanced by exploring novel reaction conditions that improve derivatization efficiency, reduce sample preparation time, and enable compatibility with a wider range of analytes and biological samples.
| Reagent Type | Potential Structure Core | Target Analyte | Analytical Application |
|---|---|---|---|
| Fluorogenic Reagent | 2-bromo-4-fluorobenzoyl-coumarin | Primary/Secondary Amines | High-Sensitivity HPLC-Fluorescence Detection |
| Mass Tag | N-(2-aminoethyl)-2-bromo-4-fluorobenzamide | Carboxylic Acids | LC-MS/MS-based metabolomics |
| Chiral Reagent | (R)-1-phenylethylamine adduct | Chiral Alcohols | NMR determination of enantiomeric excess |
Exploration of New Catalytic Transformations
The bromine atom on the aromatic ring of this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions. While its use in amide formation is well-established, future research will likely delve into more complex, metal-catalyzed transformations to build molecular complexity rapidly.
Key areas for exploration include:
Suzuki-Miyaura Coupling: Reacting the bromo-position with various boronic acids or esters can introduce diverse aryl or alkyl groups, creating extensive libraries of substituted benzoyl derivatives. This is a foundational reaction for building more complex molecular frameworks.
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes would yield 2-alkynyl-4-fluorobenzoyl derivatives. These products are valuable intermediates for synthesizing heterocycles or functional materials.
Buchwald-Hartwig Amination: This reaction would allow for the direct formation of C-N bonds at the 2-position, providing access to a range of N-aryl products that are difficult to synthesize via traditional methods.
Heck Coupling: Catalytic reaction with alkenes can be used to install vinyl groups, which can be further functionalized.
| Reaction Name | Catalyst/Reagents | Bond Formed | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, base, Ar-B(OH)₂ | C-C (Aryl-Aryl) | 2-Aryl-4-fluorobenzoyl derivative |
| Sonogashira Coupling | Pd/Cu catalyst, base, R-C≡CH | C-C (Aryl-Alkynyl) | 2-Alkynyl-4-fluorobenzoyl derivative |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, R₂NH | C-N (Aryl-Amine) | 2-(Dialkylamino)-4-fluorobenzoyl derivative |
| Heck Coupling | Pd catalyst, base, alkene | C-C (Aryl-Vinyl) | 2-Vinyl-4-fluorobenzoyl derivative |
Integration into Automated and High-Throughput Synthesis Platforms
The progression of drug discovery and materials science increasingly relies on the rapid synthesis and screening of large compound libraries. rsc.org Automated synthesis platforms, which combine robotics, flow chemistry, and software control, are essential to this effort. nih.govmpg.de this compound is an ideal candidate for integration into these platforms due to its status as a readily available and reactive building block.
Future applications in this domain include:
Automated Library Synthesis: The compound can be used as a foundational reagent in automated synthesizers. merckmillipore.com For example, a robotic system could perform a series of reactions in microtiter plates, starting with an array of primary amines reacted with this compound, followed by a diverse set of boronic acids in a Suzuki coupling step. This would generate a large, structurally diverse library of amides with minimal manual intervention.
Flow Chemistry: The conversion of the corresponding carboxylic acid to this compound using reagents like thionyl chloride, followed by immediate reaction with a nucleophile, can be seamlessly integrated into a continuous flow process. This approach enhances safety, control, and scalability.
Modular Synthesis: Platforms based on modular synthesis, where pre-functionalized building blocks are combined in iterative cycles, could employ this compound as a key component for introducing the fluorinated aromatic scaffold. mpg.de
The ability to automate reactions involving this compound will significantly accelerate the generation of new chemical entities for screening and optimization. researchgate.net
| Step | Operation | Description | Reagent/Module |
|---|---|---|---|
| 1 | Amide Formation | An array of primary amines are reacted with this compound. | Liquid handler dispenses reagents into a reactor plate. |
| 2 | Purification | The resulting amide products are purified. | Automated chromatography module (e.g., SPE or HPLC). |
| 3 | Cross-Coupling | A diverse set of boronic acids are added for Suzuki coupling. | Reagent handler adds catalyst, base, and boronic acid. |
| 4 | Final Purification | The final products are purified and prepared for screening. | Automated chromatography and solvent evaporation module. |
Advanced Applications in Drug Discovery and Development Beyond Current Scope
The 2-bromo-4-fluorobenzoyl structural unit is a valuable "privileged scaffold" in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a vector for further chemical exploration. nih.govnih.gov While it is already used as an intermediate, future research will focus on incorporating this moiety as a core component in novel therapeutic agents.
Potential future directions include:
Fragment-Based Drug Discovery (FBDD): The 2-bromo-4-fluorobenzoyl moiety can be used as a starting fragment for screening against biological targets like kinases or proteases. Hits can then be "grown" by functionalizing the bromo- and acyl chloride positions to improve potency and selectivity.
Development of Covalent Inhibitors: The electrophilic acyl chloride can be leveraged to design targeted covalent inhibitors that form a permanent bond with a specific nucleophilic residue (e.g., cysteine) in a protein active site. The selectivity can be tuned by the substituents on the aromatic ring.
Synthesis of Novel Heterocycles: The compound can serve as a precursor for the synthesis of novel heterocyclic systems with potential biological activity. For example, intramolecular cyclization reactions following modification at the 2-position could lead to new classes of benzoxazine or other fused-ring derivatives. nih.gov
PROTACs and Molecular Glues: The scaffold can be incorporated as a building block in more complex modalities like Proteolysis Targeting Chimeras (PROTACs), which require modular synthesis of linker-connected fragments.
The ability to generate diverse libraries based on this core structure will be crucial for identifying new lead compounds against a range of diseases, from cancer to infectious agents. rsc.org
| Scaffold Class | Therapeutic Area | Role of 2-Bromo-4-fluorobenzoyl Moiety |
|---|---|---|
| Substituted Benzamides | Oncology, Anti-inflammatory | Core structure providing a platform for diverse R-group substitutions. |
| Thioflavones | Cardiovascular, Antiviral | Starting material for the synthesis of the heterocyclic core. koreascience.krresearchgate.net |
| Benzoxazine Derivatives | Antibacterial, Anticancer | Precursor for the formation of the fused heterocyclic system. nih.gov |
| Covalent Kinase Inhibitors | Oncology | Warhead for covalent bond formation with active site residues. |
Q & A
Basic: What are the standard synthetic protocols for preparing derivatives of 2-Bromo-4-fluorobenzoyl chloride?
Answer:
Derivatives are typically synthesized via nucleophilic acyl substitution. For example, hydrazine derivatives can be prepared by reacting this compound with hydrazine monohydrate in dichloromethane (DCM) at 0–5°C. Subsequent reactions with thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst (e.g., 85% yield) yield acylated intermediates . Purification involves thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Basic: How should researchers safely handle and store this compound?
Answer:
- PPE: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing. Respirators are required in high-concentration environments .
- Storage: Keep in a dry, corrosion-resistant container under inert gas (e.g., N₂) at 0–6°C. Avoid moisture and oxidizers .
- Spill Management: Neutralize with inert agents (e.g., sodium bicarbonate) and dispose of contaminated material as hazardous waste .
Basic: What spectroscopic methods validate the structure of this compound derivatives?
Answer:
- NMR: ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, carbonyl carbons resonate at ~165–170 ppm, while aromatic protons show splitting due to bromine/fluorine substituents .
- IR: Strong C=O stretching at ~1750–1780 cm⁻¹ and C-Br absorption at ~550–650 cm⁻¹ .
- Mass Spectrometry: High-resolution MS verifies molecular ions (e.g., [M+H]⁺ for hydrazide derivatives) .
Advanced: How can reaction conditions be optimized for acylation using this compound?
Answer:
Key parameters include:
- Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing intermediates .
- Catalysis: DMF (0.5–1 mol%) accelerates SOCl₂-mediated activation of carboxylic acids .
- Temperature: Low temperatures (0–5°C) minimize side reactions (e.g., hydrolysis) during hydrazine coupling .
- Stoichiometry: A 1.2–1.5 molar excess of the nucleophile ensures complete acylation .
Advanced: How should discrepancies in NMR data for derivatives be resolved?
Answer:
- Impurity Analysis: Use HPLC to detect unreacted starting material or byproducts (e.g., dimerization products) .
- Solvent Effects: Compare spectra in deuterated DMSO vs. CDCl₃; hydrogen bonding in DMSO may shift aromatic proton signals .
- Tautomerism: Hydrazide derivatives may exhibit keto-enol tautomerism, causing split peaks. Variable-temperature NMR can clarify .
Advanced: What mechanistic insights explain the reactivity of this compound?
Answer:
The electron-withdrawing bromine and fluorine substituents activate the carbonyl group by:
- Resonance Effects: Stabilizing the transition state during nucleophilic attack.
- Inductive Effects: Increasing electrophilicity of the carbonyl carbon, accelerating substitution .
Kinetic studies using Hammett plots (σ⁺ values) confirm the meta-fluorine and para-bromine substituents synergistically enhance reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
